ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate
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Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The (Z)
in the name indicates the configuration of the double bond according to the Cahn-Ingold-Prelog (CIP) priority rules . The ethyl
and 2,4-dimethyl
groups are substituents on the pyrrole ring. The [(Z)-(3-nitrophenyl)methylideneamino]carbamoyl
group is also attached to the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The various substituents would be arranged around this ring according to the numbering in the name of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make it more polar, and the aromatic ring could contribute to its stability .Scientific Research Applications
Synthesis and Chemical Reactivity
This compound is involved in complex reactions leading to novel pyrrole derivatives, showcasing its utility in synthetic chemistry. For instance, ethyl 2-arylamino-2-oxo-acetates, in the presence of triphenylphosphine, undergo reactions to produce related pyrrole dicarboxylates with atropisomerism due to a high energy barrier for rotation around the N-aryl bond, indicating significant structural stability and configurational properties (Yavari et al., 2005). Such findings highlight the chemical reactivity and potential for creating structurally diverse pyrrole-based compounds.
Structural and Spectroscopic Evaluation
Detailed structural evaluation and spectroscopic studies have been conducted on this compound and its derivatives. For example, spectroscopic methods and quantum chemical calculations were employed to characterize and assess the structural features and chemical reactivity of pyrrole–chalcone derivatives, providing insights into their conformational dynamics, electronic transitions, and the nature of local reactive sites within the molecule (Singh et al., 2015). These studies are crucial for understanding the molecular properties and for designing molecules with desired characteristics.
Material Science Applications
The compound and its derivatives have been explored for their potential applications in material science, particularly concerning their non-linear optical (NLO) properties. Research has shown that specific derivatives exhibit suitable properties for NLO applications due to their considerable hyperpolarizability values, making them candidates for materials with advanced optical functionalities (Singh et al., 2015). This area of research opens up possibilities for using these compounds in the development of new optical materials and devices.
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-4-26-17(23)14-10(2)15(19-11(14)3)16(22)20-18-9-12-6-5-7-13(8-12)21(24)25/h5-9,19H,4H2,1-3H3,(H,20,22)/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBTWEMPSIPYBV-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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